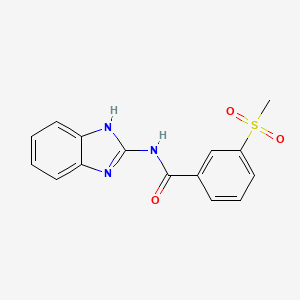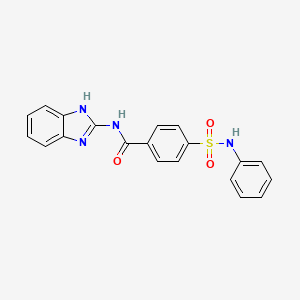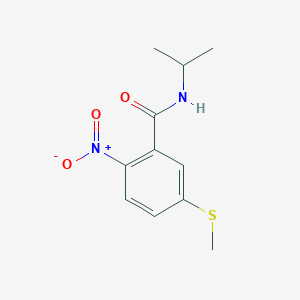
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone, also known as PTM, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is a small molecule that belongs to the class of triazolyl-piperidine derivatives and has been synthesized using various methods.
Wirkmechanismus
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone exerts its biological activity by binding to a specific target protein or enzyme and modulating its activity. The exact mechanism of action of (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone is not fully understood, but it has been shown to interact with various proteins such as kinases, phosphatases, and ion channels. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the activity of various neurotransmitter receptors such as dopamine and serotonin receptors.
Biochemical and Physiological Effects:
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone is also stable under various experimental conditions and can be easily modified to generate new derivatives. However, (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and enzymes.
Zukünftige Richtungen
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has several potential future directions for scientific research, including the development of new drugs for the treatment of various diseases, the study of the mechanism of action of various proteins and enzymes, and the development of new tools for neuroscience research. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone derivatives can also be synthesized to improve their biological activity and selectivity. The use of (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone in combination with other drugs or therapies can also be explored to enhance their efficacy.
Synthesemethoden
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been synthesized using various methods, including the one-pot three-component reaction of 4-phenyl-1H-1,2,3-triazole, piperidine, and benzyl cyanide. The reaction is carried out in the presence of a catalyst such as copper(II) sulfate pentahydrate and sodium ascorbate. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been used as a lead compound to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been used as a tool compound to study the mechanism of action of various proteins and enzymes.
Eigenschaften
IUPAC Name |
(2-phenyltriazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(17-9-5-2-6-10-17)13-11-15-18(16-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYRUXUJCYVREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)

![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)


![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)



![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)

